molecular formula C19H21NO3 B14727789 1-(Dibenzylamino)-1-oxopropan-2-yl acetate CAS No. 5455-62-9

1-(Dibenzylamino)-1-oxopropan-2-yl acetate

Cat. No.: B14727789
CAS No.: 5455-62-9
M. Wt: 311.4 g/mol
InChI Key: MPUXLUHLPRCBBU-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-1-oxopropan-2-yl acetate: is an organic compound that features a dibenzylamino group attached to a propan-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate typically involves the reaction of dibenzylamine with an appropriate acylating agent. One common method is the acylation of dibenzylamine with propan-2-yl acetate under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    Dibenzylamine: A simpler analog with similar reactivity but lacking the acetate group.

    1-(Dibenzylamino)-1-methylcyclohexanol: A structurally related compound with a cyclohexanol moiety.

    Methyl 2-(dibenzylamino)acetate: Another related compound with a different ester group.

Uniqueness: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is unique due to its combination of the dibenzylamino group and the acetate moiety. This combination imparts specific reactivity and functional properties that are not present in simpler analogs. The presence of both the amino and ester groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

5455-62-9

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

[1-(dibenzylamino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C19H21NO3/c1-15(23-16(2)21)19(22)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3

InChI Key

MPUXLUHLPRCBBU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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